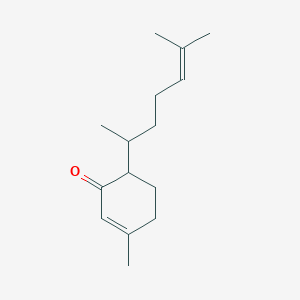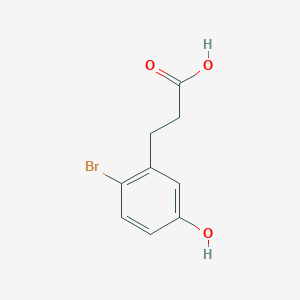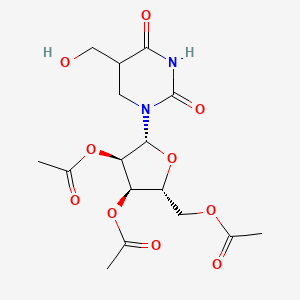![molecular formula C50H54Fe3N2P2 B12325279 1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound It features a ferrocene backbone with phosphino and dimethylaminoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. The process may include:
Formation of the ferrocene backbone: This can be achieved through the reaction of cyclopentadienyl anions with iron(II) salts.
Introduction of phosphino groups: This step might involve the reaction of the ferrocene derivative with chlorophosphines under controlled conditions.
Attachment of dimethylaminoethyl groups: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may facilitate larger-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Organometallic compounds are explored for their potential in drug design, particularly in targeting specific biological pathways.
Biochemical Research: The compound can be used as a probe to study biochemical processes involving metal ions.
Industry
Sensors: Its redox properties make it suitable for use in electrochemical sensors.
Electronics: The compound’s electronic characteristics can be harnessed in the development of advanced electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves its interaction with molecular targets through its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, while the phosphino and dimethylaminoethyl groups can participate in coordination and binding interactions with various substrates.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely studied ligand in catalysis.
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}methylphosphino}ferrocene: A similar compound with a methyl group instead of a phenyl group.
Properties
Molecular Formula |
C50H54Fe3N2P2 |
|---|---|
Molecular Weight |
912.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2 |
InChI Key |
HZMMBYQKINSWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
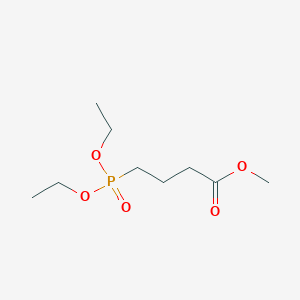
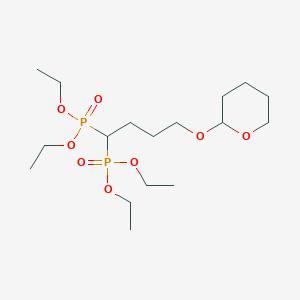
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
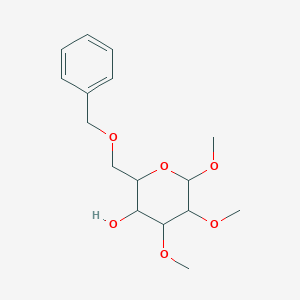
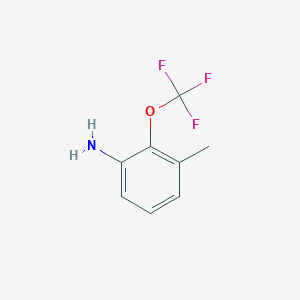
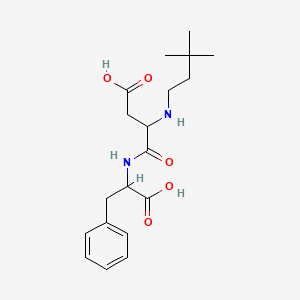

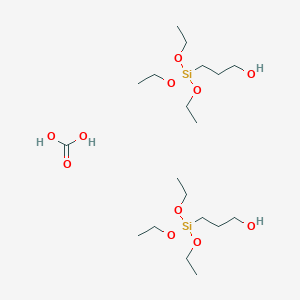
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
